molecular formula C23H17BrN4O2 B4317660 5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B4317660
M. Wt: 461.3 g/mol
InChI Key: UTMHMCUGCRZJSU-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolo[3,4-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a quinoline moiety, and a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form the carbon-carbon bonds between the bromophenyl group and the pyrrolo[3,4-d]pyrimidine core . This reaction is catalyzed by palladium and requires the use of boronic acids as reagents. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like 1,4-dioxane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrrolo[3,4-d]pyrimidine derivatives.

    Substitution: Formation of substituted bromophenyl derivatives.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . Additionally, it can modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its combination of a bromophenyl group, a quinoline moiety, and a pyrrolo[3,4-d]pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. Its ability to inhibit specific molecular targets and modulate signaling pathways makes it a promising candidate for further research and development in medicinal chemistry and material science.

Properties

IUPAC Name

5-(4-bromophenyl)-1,3-dimethyl-6-quinolin-8-ylpyrrolo[3,4-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O2/c1-26-18-13-28(17-7-3-5-14-6-4-12-25-20(14)17)21(15-8-10-16(24)11-9-15)19(18)22(29)27(2)23(26)30/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMHMCUGCRZJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Br)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-8-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

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